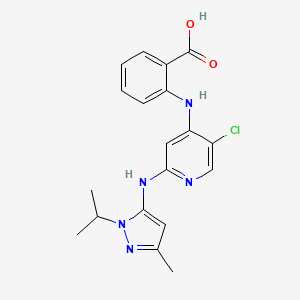








|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([NH:18][C:19]2C=[CH:25][CH:24]=[CH:23][C:20]=2C#N)=[CH:4][C:5]([NH:8][C:9]2[N:13]([CH:14]([CH3:16])[CH3:15])[N:12]=[C:11]([CH3:17])[CH:10]=2)=[N:6][CH:7]=1.[OH-].[Na+].[C:29]([O:32]CC)(=[O:31])[CH3:30]>O1CCOCC1>[Cl:1][C:2]1[C:3]([NH:18][C:19]2[CH:20]=[CH:23][CH:24]=[CH:25][C:30]=2[C:29]([OH:32])=[O:31])=[CH:4][C:5]([NH:8][C:9]2[N:13]([CH:14]([CH3:15])[CH3:16])[N:12]=[C:11]([CH3:17])[CH:10]=2)=[N:6][CH:7]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=CC(=NC1)NC1=CC(=NN1C(C)C)C)NC1=C(C#N)C=CC=C1
|
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The suspension was refluxed overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
layers were separated
|
|
Type
|
WASH
|
|
Details
|
The water layer was washed with 1 L of ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
Combined aqueous were then washed with 1 L of ethyl acetate
|
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=CC(=NC1)NC1=CC(=NN1C(C)C)C)NC1=C(C(=O)O)C=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 165 mmol | |
| AMOUNT: MASS | 67 g | |
| YIELD: PERCENTYIELD | 76% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |